![molecular formula C21H19N5OS B2903659 N-[(4-methylphenyl)methyl]-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide CAS No. 556006-71-4](/img/structure/B2903659.png)
N-[(4-methylphenyl)methyl]-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-[(4-methylphenyl)methyl]-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide” is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are known to possess various biological activities such as antiparasitic, antifungal, antimicrobial, and antiproliferative activities .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines involves the formation of pyrazol-3-one substrates . New aryl analogs were synthesized and evaluated for their anticancer effects on a panel of cancer cell lines .Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidines is similar to tyrosine and receptor kinase inhibitors . This similarity is structurally very important for the biological activity of these compounds.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazolo[3,4-d]pyrimidines include the formation of pyrazol-3-one substrates . The synthesized compounds were evaluated for their in vitro cytotoxic activity against various cancer cell lines .科学研究应用
EGFR-Tyrosine Kinase Inhibition for Cancer Therapy
Z16382197: has been identified as a potent inhibitor of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase . EGFR is implicated in various cancers, and its inhibition is a promising strategy for cancer therapy. The compound has shown significant inhibitory activities, with low IC50 values, indicating strong potential for development into anticancer drugs.
Anti-Proliferative Activity Against Cancer Cell Lines
The compound has exhibited excellent broad-spectrum cytotoxic activity against the NCI 60 cancer cell lines . This suggests that Z16382197 could be used to prevent the proliferation of cancer cells, making it a valuable asset in oncological research and drug development.
P-Glycoprotein Inhibition
Z16382197: has demonstrated the ability to inhibit P-glycoprotein . P-glycoprotein is often overexpressed in cancer cells and contributes to drug resistance by pumping out drugs from the cells. Inhibiting this protein can enhance the efficacy of chemotherapy by preventing drug efflux.
Induction of Cell Cycle Arrest
Research indicates that Z16382197 can induce cell cycle arrest at the S phase in certain cancer cell lines . This halts the proliferation of cancer cells and can lead to apoptosis, making it a compelling candidate for further investigation in cancer treatment.
Apoptotic Induction in Cancer Cells
The compound has been found to increase the percentage of apoptotic cells in a time-dependent manner . Apoptosis, or programmed cell death, is a vital process in cancer therapy as it leads to the elimination of cancerous cells without affecting the surrounding healthy tissue.
Molecular Docking Studies
Molecular docking studies have been carried out with Z16382197 to understand its potent inhibitory activity within the EGFR binding site . These studies are crucial for drug design, allowing researchers to predict how the compound interacts with the target protein at a molecular level.
作用机制
未来方向
属性
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5OS/c1-15-7-9-16(10-8-15)11-22-19(27)13-28-21-18-12-25-26(20(18)23-14-24-21)17-5-3-2-4-6-17/h2-10,12,14H,11,13H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POBWPKQIRKVSGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-methylphenyl)methyl]-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

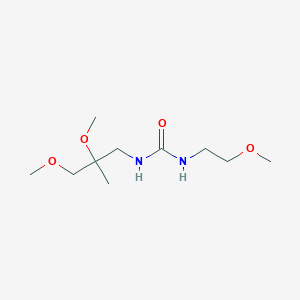
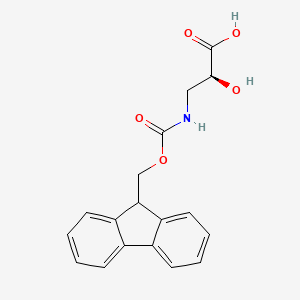
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B2903580.png)
![N-(4-ethylphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2903581.png)

![N-(4-ethoxyphenyl)-2-[(2-furylmethyl)amino]-2-thioxoacetamide](/img/structure/B2903584.png)
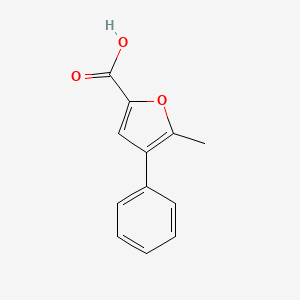
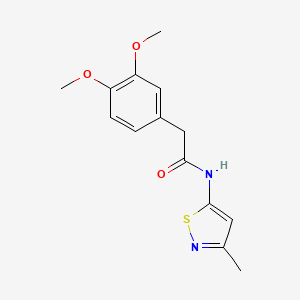
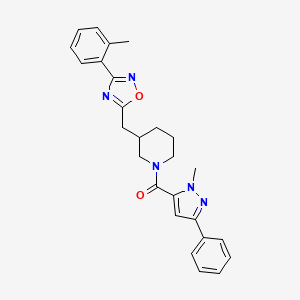


![butyl 4-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoate](/img/structure/B2903594.png)
![2-Cyclopropyl-4-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2903595.png)
![(3,4-dimethoxyphenyl)[4-(3-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2903599.png)